molecular formula C7H3BrClN3 B12978911 5-Bromo-4-chloropyrido[2,3-d]pyrimidine

5-Bromo-4-chloropyrido[2,3-d]pyrimidine

Cat. No.: B12978911
M. Wt: 244.47 g/mol
InChI Key: SFJAAILRQUXHLR-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyrido[2,3-d]pyrimidine is a fused heterocyclic compound featuring a pyridine ring fused to a pyrimidine scaffold, with bromine and chlorine substituents at positions 5 and 4, respectively. The bromine and chlorine atoms enhance electrophilic reactivity, enabling selective functionalization at these positions .

Properties

Molecular Formula

C7H3BrClN3

Molecular Weight

244.47 g/mol

IUPAC Name

5-bromo-4-chloropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C7H3BrClN3/c8-4-1-2-10-7-5(4)6(9)11-3-12-7/h1-3H

InChI Key

SFJAAILRQUXHLR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloropyrido[2,3-d]pyrimidine typically involves multiple steps starting from 2-aminonicotinonitrile. The process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement. Microwave irradiation is often used in the final steps to improve yields and reduce by-products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar steps as in laboratory synthesis, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    N-Bromosuccinimide (NBS): for bromination.

    Phosphorus oxychloride: for chlorination.

    Formamide: for cyclization.

Major Products

The major products formed from these reactions are various substituted pyridopyrimidines, which can exhibit significant biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloropyrido[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. These interactions can inhibit the activity of these enzymes, leading to the modulation of cellular signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of fused pyrimidines, including thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines, which differ in the fused heterocyclic ring (thiophene, pyrrole, or furan, respectively). Key structural and functional comparisons are outlined below:

Table 1: Structural and Functional Comparison of Fused Pyrimidines
Compound Name Fused Ring Substituents Key Properties/Applications Similarity Score (if available)
5-Bromo-4-chloropyrido[2,3-d]pyrimidine Pyridine Br (C5), Cl (C4) Cross-coupling precursor, kinase inhibition
5-Bromo-4-chlorothieno[2,3-d]pyrimidine Thiophene Br (C5), Cl (C4) Higher electrophilicity due to sulfur atom 0.81
4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine Thiophene Cl (C4), p-tolyl (C5) Improved solubility via aryl group 0.79
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrole Br (C5), Cl (C2) Planar structure enhances DNA intercalation 0.63
4-Amino-5-bromo-2-chloropyrimidine Pyrimidine (non-fused) NH₂ (C4), Br (C5), Cl (C2) Intermediate for antiviral agents 0.58

Crystallographic and Physicochemical Properties

  • Planarity : Pyrido[2,3-d]pyrimidine derivatives exhibit near-planar structures (r.m.s. deviation ≤ 0.087 Å), similar to pyrrolo analogs, which promotes strong intermolecular interactions (e.g., hydrogen bonding) in crystal lattices .
  • Solubility: Thieno derivatives (e.g., 4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine) show better solubility in organic solvents compared to pyrido analogs due to aryl substituents .

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